1-Phthalidyl-5-fluorouracil
Overview
Description
1-Phthalidyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is designed to enhance the delivery and efficacy of 5-fluorouracil by modifying its chemical structure to improve its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phthalidyl-5-fluorouracil involves the reaction of 5-fluorouracil with phthalic anhydride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to facilitate the formation of the phthalidyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure its quality .
Chemical Reactions Analysis
Types of Reactions
1-Phthalidyl-5-fluorouracil undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release 5-fluorouracil.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The phthalidyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents.
Substitution: Involves the use of various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The primary product of hydrolysis is 5-fluorouracil, which retains its chemotherapeutic properties. Other reactions may yield different derivatives depending on the reagents and conditions used .
Scientific Research Applications
1-Phthalidyl-5-fluorouracil has several scientific research applications, including:
Mechanism of Action
1-Phthalidyl-5-fluorouracil exerts its effects by releasing 5-fluorouracil upon hydrolysis. The released 5-fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The compound also interferes with RNA processing and function, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil with improved bioavailability.
Tegafur: Another prodrug of 5-fluorouracil used in combination therapies.
Uniqueness
1-Phthalidyl-5-fluorouracil is unique due to its phthalidyl group, which enhances the delivery and stability of 5-fluorouracil. This modification allows for more controlled release and targeted delivery, potentially reducing side effects and improving therapeutic outcomes .
Properties
IUPAC Name |
5-fluoro-1-(3-oxo-1H-2-benzofuran-1-yl)pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O4/c13-8-5-15(12(18)14-9(8)16)10-6-3-1-2-4-7(6)11(17)19-10/h1-5,10H,(H,14,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADGCGSQDUSAED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)N3C=C(C(=O)NC3=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002250 | |
Record name | 5-Fluoro-4-hydroxy-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901002250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81820-68-0 | |
Record name | 1-Phthalidyl-5-fluorouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81820-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phthalidyl-5-fluorouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081820680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoro-4-hydroxy-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901002250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHTHALIDYL-5-FLUOROURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF1JN84R8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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